molecular formula C30H28N6O B10934409 3,6-dicyclopropyl-N-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

3,6-dicyclopropyl-N-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10934409
M. Wt: 488.6 g/mol
InChI Key: PSNISMPIVVVMTQ-UHFFFAOYSA-N
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Description

3,6-Dicyclopropyl-N-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound with a unique structure that includes cyclopropyl, pyrazole, and pyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-dicyclopropyl-N-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multiple steps, starting from readily available starting materials

    Formation of the Pyrazole Ring: This step involves the reaction of a hydrazine derivative with a 1,3-diketone to form the pyrazole ring.

    Introduction of Cyclopropyl Groups: The cyclopropyl groups are introduced via cyclopropanation reactions, which can be achieved using reagents such as diazomethane or cyclopropylcarbene precursors.

    Coupling with Pyridine Ring: The final step involves the coupling of the pyrazole ring with a pyridine derivative, typically through a condensation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3,6-Dicyclopropyl-N-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the pyrazole and pyridine rings, using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

3,6-Dicyclopropyl-N-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly for its activity against certain diseases or conditions.

    Materials Science: It is investigated for its potential use in the development of new materials with unique properties, such as high strength or conductivity.

    Organic Synthesis: The compound is used as a building block in the synthesis of more complex molecules, allowing researchers to explore new chemical space.

Mechanism of Action

The mechanism of action of 3,6-dicyclopropyl-N-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to a biological response. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,6-Dicyclopropyl-N-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is unique due to its specific combination of functional groups and structural features. The presence of cyclopropyl groups, a pyrazole ring, and a pyridine ring in a single molecule provides it with distinct chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C30H28N6O

Molecular Weight

488.6 g/mol

IUPAC Name

3,6-dicyclopropyl-N-[1-[(4-methylphenyl)methyl]pyrazol-3-yl]-1-phenylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C30H28N6O/c1-19-7-9-20(10-8-19)18-35-16-15-26(33-35)32-30(37)24-17-25(21-11-12-21)31-29-27(24)28(22-13-14-22)34-36(29)23-5-3-2-4-6-23/h2-10,15-17,21-22H,11-14,18H2,1H3,(H,32,33,37)

InChI Key

PSNISMPIVVVMTQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C=CC(=N2)NC(=O)C3=CC(=NC4=C3C(=NN4C5=CC=CC=C5)C6CC6)C7CC7

Origin of Product

United States

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